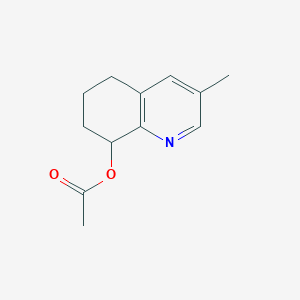
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a quinoline core with a methyl group at the 3-position and an acetoxy group at the 8-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with methyl iodide, followed by acetylation using acetic anhydride. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and acetylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
科学的研究の応用
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
3-Methyl-5,6,7,8-tetrahydroquinoline: Lacks the acetoxy group at the 8-position.
8-Acetyl-5,6,7,8-tetrahydroquinoline: Contains an acetyl group instead of an acetoxy group at the 8-position.
Uniqueness
3-Methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is unique due to the presence of both the methyl group at the 3-position and the acetoxy group at the 8-position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl) acetate |
InChI |
InChI=1S/C12H15NO2/c1-8-6-10-4-3-5-11(15-9(2)14)12(10)13-7-8/h6-7,11H,3-5H2,1-2H3 |
InChIキー |
RPDAFZMUVCBGSA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(CCC2)OC(=O)C)N=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
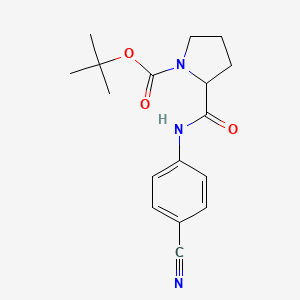
![Ethyl 4,6-dichloro-3-formyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B8544377.png)

![7-Amino-8-isopropoxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one](/img/structure/B8544387.png)


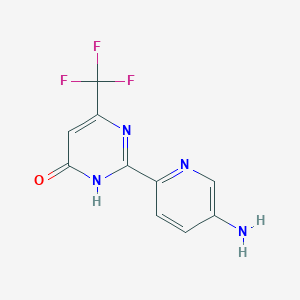
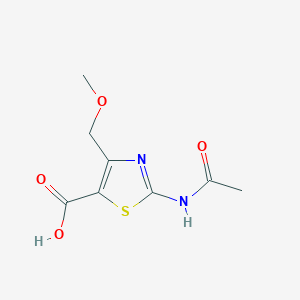
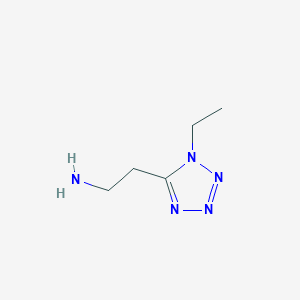
![1-[(2-Chloroethoxy)methyl]-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B8544421.png)
![tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B8544423.png)

![Ethyl 4-({3-[4-(benzyloxy)phenyl]propyl}amino)benzoate](/img/structure/B8544439.png)

